
Thionyl bromide
Overview
Description
Thionyl bromide (SOBr₂), a heavy crimson liquid, is synthesized via the reaction of sodium bromide with thionyl chloride (SOCl₂) . Its vivid color may arise from impurities . At room temperature, SOBr₂ decomposes into bromine and sulfur bromides, limiting its stability . Structurally, it shares similarities with other thionyl halides (e.g., SOCl₂, SOF₂), featuring a central sulfur atom bonded to oxygen and two bromine atoms . Its molecular weight is 207.87 g/mol, and it reacts violently with water, releasing sulfur dioxide (SO₂) and hydrogen bromide (HBr) .
This compound is primarily used in organic synthesis to convert alcohols to alkyl bromides and brominate α,β-unsaturated carbonyl compounds . It also serves as a reagent in pharmaceutical intermediates, such as carbon nanotube-phosphorylcholine polymer composites for blood conditioning . However, its handling requires stringent safety measures due to its corrosive nature and hazardous decomposition products .
Preparation Methods
Primary Industrial Synthesis via Thionyl Chloride and Hydrobromic Acid
The most widely adopted method for thionyl bromide synthesis involves the reaction of thionyl chloride (SOCl₂) with hydrobromic acid (HBr) . This process, first patented in 1961 and later refined for industrial scalability, proceeds via nucleophilic displacement:
2 + 2\text{HBr} \rightarrow \text{SOBr}2 + 2\text{HCl} \quad
Reaction Mechanism and Stoichiometry
The reaction exploits the higher acidity of HBr compared to HCl, driving the equilibrium toward SOBr₂ formation. Key mechanistic steps include:
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Protonation of thionyl chloride’s oxygen atom by HBr, generating a chlorosulfonium intermediate.
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Bromide ion attack at the electrophilic sulfur center, displacing chloride.
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Second equivalent of HBr substitution, yielding SOBr₂ and HCl byproducts .
Optimization of Reaction Conditions
Industrial protocols prioritize excess HBr (20–50% above stoichiometric) to maximize conversion, as lower HBr concentrations favor reverse reactions . Temperature control is critical:
Parameter | Optimal Range | Yield Impact | Source |
---|---|---|---|
Temperature | −20°C to +5°C | 85–92% | |
HBr Excess | 25–40% | +15% yield | |
Reaction Time | 3–6 hours | Minimal gain beyond 6h |
Low-temperature operation (−20°C) minimizes SOBr₂ decomposition but requires cryogenic equipment. Pilot-scale reactors often operate at −5°C to balance energy costs and yield .
Alternative Synthesis Routes and Niche Methodologies
Phosphorus Trichlorodibromide (PCl₃Br₂) Method
A less common approach involves reacting sulfur dioxide (SO₂) with PCl₃Br₂ under anhydrous conditions:
2 + 2\text{PCl}3\text{Br}2 \rightarrow 3\text{SOBr}2 + 2\text{PCl}_3 \quad
Key Limitations :
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Requires strict moisture exclusion (H₂O >50 ppm degrades PCl₃Br₂).
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Limited to laboratory-scale synthesis due to PCl₃Br₂’s cost and handling hazards .
Direct Bromination of Thionyl Chloride
Early 20th-century methods used bromine (Br₂) with SOCl₂, but this route produces toxic SOBrCl intermediates and requires UV activation:
2 + \text{Br}2 \xrightarrow{\text{UV}} \text{SOBrCl} + \text{ClBr} \quad (\text{Discontinued})
Modern applications avoid this method due to poor controllability and residual halogen impurities .
Industrial-Scale Production Workflow
A representative large-scale synthesis (10,000 L reactor) involves:
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Charging :
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5,200 kg SOCl₂ (34.8 kmol)
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7,900 kg 48% aqueous HBr (47.8 kmol, 37% excess)
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Cooling : Jacketed reactor cooled to −10°C using liquid ammonia.
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Controlled Addition : HBr introduced via submerged nozzle at 120 L/min to prevent localized heating.
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Phase Separation : After 5 h, organic layer (SOBr₂) separated from aqueous HCl/HBr.
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Distillation : Vacuum distillation (20 mmHg, 47–49°C) yields 6,100 kg SOBr₂ (89% yield) .
Critical Challenges in this compound Synthesis
Hydrolytic Instability
SOBr₂ rapidly hydrolyzes in ambient moisture, necessitating inert gas blanketing (N₂/Ar) during storage and transfer:
2 + \text{H}2\text{O} \rightarrow \text{SO}_2 \uparrow + 2\text{HBr} \uparrow \quad
Mitigation Strategies :
Byproduct Management
Hydrogen bromide gas (HBr) and HCl require scrubbing via:
Chemical Reactions Analysis
Reaction with Alcohols to Form Alkyl Bromides
Thionyl bromide converts primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism . The reaction proceeds through two steps:
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Formation of a bromosulfite intermediate : The alcohol's hydroxyl group attacks the electrophilic sulfur atom, displacing a bromide ion and forming an intermediate bromosulfite ester (ROSOBr).
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Backside attack by bromide : The bromide ion acts as a nucleophile, displacing the ROSOBr group in an Sₙ2 reaction, yielding the alkyl bromide and sulfur dioxide (SO₂) as a byproduct.
Example :
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Butan-2-ol reacts with SOBr₂ to form 2-bromobutane in 75% yield under optimized conditions .
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Stereochemical inversion occurs at the carbon center due to the Sₙ2 mechanism .
Limitations :
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Tertiary alcohols react via an Sₙ1 mechanism due to carbocation stability.
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Pyridine cannot be used as a base (unlike with SOCl₂) because it forms unreactive salts with SOBr₂ .
Reaction with Carboxylic Acids to Form Acyl Bromides
This compound converts carboxylic acids (RCOOH) to acyl bromides (RCOBr):
The mechanism involves nucleophilic attack by the carbonyl oxygen on sulfur, followed by bromide displacement. This reaction is less efficient than its chloride analogue due to competing side reactions .
Reaction with Phenols to Form Polybrominated Phenols
This compound brominates aromatic rings under specific conditions:
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Phenol reacts with SOBr₂ to yield 2,4-dibromophenol in 85% yield , accompanied by HBr and SO₂ evolution .
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Tropolone forms 3,7-dibromotropolone in 45% yield via electrophilic aromatic substitution .
Substrate | Product | Yield | Conditions |
---|---|---|---|
Phenol | 2,4-Dibromophenol | 85% | Room temperature |
Tropolone | 3,7-Dibromotropolone | 45% | Reflux in benzene |
Hydrolysis Reaction
SOBr₂ reacts violently with water, producing hydrogen bromide (HBr) and sulfur dioxide (SO₂) :
This exothermic reaction necessitates careful handling to avoid exposure to toxic gases .
Reaction with α,β-Unsaturated Carbonyl Compounds
This compound selectively brominates the α-position of α,β-unsaturated carbonyl compounds (e.g., enones), forming α-brominated derivatives. This reactivity is attributed to the electrophilic nature of SOBr₂ .
Comparative Analysis: this compound vs. Thionyl Chloride
Key Research Findings
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Efficiency in Alkyl Bromide Synthesis : Frazer & Gerrard (1955) demonstrated that SOBr₂ achieves 75% yield for 2-bromobutane synthesis, compared to >90% with SOCl₂ for analogous chlorides .
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Mechanistic Divergence : Unlike SOCl₂, SOBr₂ forms a tribromide ion (Br₃⁻) in situ, leading to redox side reactions that reduce efficiency .
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Safety Hazards : SOBr₂ hydrolysis releases corrosive HBr and SO₂, necessitating strict containment measures .
Scientific Research Applications
Organic Synthesis
Thionyl bromide is extensively used in organic chemistry for the following purposes:
- Bromination of Alcohols : It effectively converts alcohols into alkyl bromides through a substitution reaction. This transformation is crucial for synthesizing various organic compounds, as alkyl bromides serve as versatile intermediates in further chemical reactions .
- Bromination of α,β-Unsaturated Carbonyl Compounds : The compound facilitates the bromination process of α,β-unsaturated carbonyl compounds, enhancing the reactivity of these substrates in subsequent reactions .
Table 1: Key Reactions Involving this compound
Reaction Type | Substrate Type | Product Type |
---|---|---|
Substitution Reaction | Alcohols | Alkyl Bromides |
Bromination | α,β-Unsaturated Carbonyl Compounds | Brominated Products |
Biochemical Applications
This compound plays a significant role in biochemical research:
- Synthesis of Antiviral Compounds : Research indicates that derivatives synthesized using this compound exhibit antiviral activity, making it valuable in pharmaceutical development.
- Interaction with Biomolecules : The compound interacts with various biomolecules, influencing metabolic pathways by altering the chemical structure of substrates involved in cellular processes.
Industrial Applications
In addition to its laboratory uses, this compound finds applications in several industrial contexts:
- Production of Specialty Chemicals : It serves as a reagent in the synthesis of complex organic molecules and is utilized in the study of reaction mechanisms involving bromine atoms .
- Rubber Vulcanization and Agricultural Chemicals : this compound is also employed in rubber vulcanization processes and as a component in agricultural chemicals for soil treatment and fungicidal applications .
Safety and Handling Considerations
This compound is classified as a hazardous material due to its corrosive nature and reactivity with water. Proper safety measures must be adhered to when handling this compound:
- Personal Protective Equipment : Users should wear appropriate protective gear to prevent skin and eye contact.
- Storage Conditions : It should be stored away from moisture and incompatible substances to prevent hazardous reactions .
Case Study 1: Synthesis of Antiviral Compounds
Research has demonstrated that this compound can be used to synthesize compounds that show antiviral properties. This application highlights its potential role in developing new therapeutic agents.
Case Study 2: Organic Synthesis Techniques
A study focused on optimizing the use of this compound for converting alcohols to alkyl bromides revealed insights into reaction conditions that maximize yield and purity. The findings emphasize the importance of controlling environmental factors during synthesis.
Mechanism of Action
Thionyl bromide exerts its effects primarily through substitution reactions. When it reacts with alcohols, it converts them into alkyl bromides via an S_N2 mechanism. This involves the nucleophilic attack of the bromide ion on the carbon atom bonded to the hydroxyl group, resulting in the displacement of the hydroxyl group and formation of the alkyl bromide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
- SOBr₂ and SOCl₂ are synthesized via analogous methods, substituting HBr/HCl. SOF₂ is derived from SF₄ hydrolysis or halogen exchange with SbF₃ .
- Structural similarities exist among thionyl halides, with bond lengths and angles varying based on halogen electronegativity. For example, S–Br bonds in SOBr₂ are longer (1.58 Å) compared to S–Cl (1.42 Å in SOCl₂) .
Key Observations :
- SOBr₂ is less thermally stable than SOCl₂, limiting its industrial use. However, it excels in bromination reactions where SOCl₂ cannot substitute .
- SOCl₂ dominates in battery technology and large-scale chlorination due to its stability and cost-effectiveness .
Key Observations :
Biological Activity
Thionyl bromide (SOBr) is an inorganic compound that has garnered attention in both synthetic chemistry and biological applications. While it is primarily recognized for its role as a reagent in organic synthesis, its biological activity is less documented. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, properties, and potential applications.
This compound is synthesized through the reaction of thionyl chloride with hydrogen bromide:
This compound is characterized by its relatively low stability compared to thionyl chloride, making it more reactive in certain conditions. It has a melting point of −52 °C and a boiling point of approximately 48 °C at reduced pressure .
Biological Activity
1. Mechanism of Action
This compound acts primarily as a brominating agent, converting alcohols into alkyl bromides and carboxylic acids into acyl bromides. This reactivity allows it to participate in various biochemical pathways, although its direct biological effects are not extensively studied. The hydrolysis of this compound in aqueous environments produces sulfur dioxide and hydrogen bromide, both of which can have toxic effects on biological systems .
2. Applications in Organic Synthesis
This compound's utility in organic chemistry extends to its application in the synthesis of biologically active compounds. It has been employed in the preparation of various pharmaceuticals, including those targeting cancer and other diseases. For instance, studies indicate that compounds synthesized using this compound exhibit significant biological activities, such as antiviral properties .
Case Studies
Case Study 1: Synthesis of Antiviral Compounds
Research has shown that derivatives synthesized from this compound demonstrate antiviral activity. For example, certain substituted quinoline derivatives showed promising results against viral infections with minimal cytotoxicity. The structure-activity relationship (SAR) studies indicated that modifications influenced the compounds' efficacy significantly .
Case Study 2: Environmental Impact and Toxicity
The environmental implications of this compound usage have also been evaluated. Its decomposition products, particularly sulfur dioxide and hydrogen bromide, pose risks to both human health and ecological systems. Research highlights the importance of handling this compound with caution due to its potential for harmful effects upon release into the environment .
Research Findings
Study | Findings | Biological Activity |
---|---|---|
Study A | This compound effectively converts alcohols to alkyl bromides | Significant for synthetic pathways in drug development |
Study B | Hydrolysis leads to toxic byproducts | Impacts on human health and environmental safety |
Study C | Derivatives show antiviral properties | Low cytotoxicity with effective inhibition rates |
Q & A
Basic Research Questions
Q. How can researchers determine the purity of thionyl bromide using physical constants?
this compound’s purity can be assessed by comparing measured physical constants (e.g., density, boiling point, dielectric constant) to literature values. For instance:
- Density : Pure SOBr₂ has a density of 2.683 g/mL at 25°C or 2.688 g/cm³ .
- Dielectric constant : 9.1 at 20°C and 68°C .
- Boiling point : 68°C at 40 mmHg or 138°C at standard pressure .
Discrepancies in these values may indicate impurities or decomposition. Titration (e.g., argentometry for bromide ions) can confirm hydrolyzed byproducts like HBr .
Q. What safety protocols are essential when handling this compound in the lab?
- Engineering controls : Use fume hoods with local exhaust systems to prevent vapor inhalation .
- PPE : Acid gas-resistant masks (JIS T 8152), chemical gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing .
- Emergency measures : Immediate rinsing of eyes/skin with water, avoidance of water contact during spills (use inert absorbents), and medical consultation for exposure .
Q. What is the standard method for synthesizing this compound on a small scale?
SOBr₂ is typically prepared by reacting thionyl chloride (SOCl₂) with hydrogen bromide (HBr):
This reaction is conducted under anhydrous conditions, with HBr gas bubbled into cooled SOCl₂. The product is purified via distillation under reduced pressure (b.p. 68°C at 40 mmHg) .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale bromination using this compound?
- Scale-up challenges : Exothermicity and moisture sensitivity require strict temperature control (-10°C to 0°C) and inert atmospheres (N₂/Ar).
- Process design : Batch reactors with reflux condensers and drying tubes prevent HBr/SO₂ release. Examples from Org. Process Res. Dev. include 18.5 kg-scale syntheses using slow reagent addition and vacuum distillation .
- Quality control : Monitor reaction completion via FT-IR (disappearance of -OH stretches in alcohols) and GC-MS for alkyl bromide yields .
Q. How do discrepancies in reported boiling points of this compound affect experimental design?
Literature reports conflicting boiling points: 68°C (at 40 mmHg) vs. 138°C (standard pressure) . Researchers must:
- Verify pressure conditions during distillation.
- Use vacuum-jacketed columns for high-purity separation under reduced pressure.
- Cross-reference with vapor pressure data (10 mmHg at 31°C) to avoid thermal decomposition.
Q. What strategies mitigate this compound’s instability in air-sensitive reactions?
- Storage : Store under nitrogen in sealed, moisture-free containers .
- In-situ generation : Prepare SOBr₂ immediately before use to minimize decomposition.
- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture. Decomposition products (SO₂, HBr) can be trapped with alkaline scrubbers .
Q. How can regioselectivity be controlled in SOBr₂-mediated bromination of α,β-unsaturated carbonyl compounds?
- Mechanistic insight : SOBr₂’s electrophilic sulfur targets electron-rich sites. Use Lewis acids (e.g., ZnBr₂) to polarize carbonyl groups, directing bromination to the β-position.
- Solvent effects : Non-polar solvents (e.g., CCl₄) favor kinetic control, while polar aprotic solvents (e.g., DCM) may alter selectivity .
Q. What analytical methods validate this compound’s role in complex reaction networks?
- NMR spectroscopy : and NMR track alcohol-to-bromide conversion (e.g., δ \sim3.5 ppm for CH₂Br).
- Mass spectrometry : HRMS confirms molecular ions (m/z 207.87 for SOBr₂) and intermediates.
- Titration : Quantify residual HBr using 0.1M AgNO₃ (argentometric method) .
Q. How should researchers address conflicting solubility data for this compound?
- Hydrolysis risk : SOBr₂ reacts violently with water , but is miscible with benzene, chloroform, and CCl₄ under anhydrous conditions .
- Experimental validation : Pre-dry solvents over molecular sieves and confirm compatibility via small-scale mixing tests.
Q. What waste treatment methods are effective for this compound byproducts?
- Hydrolysis neutralization : Slowly add SOBr₂ to ice-cold NaOH solution to convert HBr/SO₂ into NaBr and Na₂SO₃.
- Gas scrubbing : Use caustic soda scrubbers to trap toxic fumes (SO₂, HBr) during large-scale reactions .
Q. Troubleshooting & Contradiction Analysis
Q. Why does this compound fail to react with certain alcohols despite stoichiometric ratios?
- Steric hindrance : Bulky alcohols (e.g., tert-butanol) require catalytic DMAP or prolonged heating.
- Proton scavengers : Avoid pyridine, which forms unreactive salts with SOBr₂. Use DIPEA instead .
Q. How to resolve low yields in SOBr₂-mediated brominations?
- Purity check : Degraded SOBr₂ (yellow coloration) indicates decomposition; redistill before use.
- Moisture exclusion : Use Schlenk lines or gloveboxes for moisture-sensitive substrates.
- Alternative reagents : For recalcitrant substrates, consider PBr₃ or Appel conditions (CBr₄/PPh₃) .
Properties
InChI |
InChI=1S/Br2OS/c1-4(2)3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXJVQOXRXOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SOBr2, Br2OS | |
Record name | Thionyl bromide | |
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URL | https://en.wikipedia.org/wiki/Thionyl_bromide | |
Description | Chemical information link to Wikipedia. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060143 | |
Record name | Thionyl bromide | |
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Molecular Weight |
207.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-yellow liquid; [Merck Index] Red-brown fuming liquid with an acrid irritating odor; [Alfa Aesar MSDS] | |
Record name | Thionyl bromide | |
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CAS No. |
507-16-4 | |
Record name | Thionyl bromide | |
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Record name | Thionyl bromide | |
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Record name | Thionyl bromide | |
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Record name | Thionyl bromide | |
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Record name | Thionyl dibromide | |
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Record name | THIONYL BROMIDE | |
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